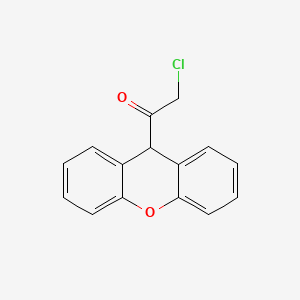

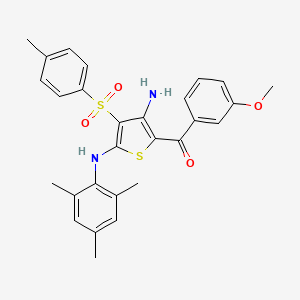

![molecular formula C16H14ClN3O B2506091 4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide CAS No. 876898-28-1](/img/structure/B2506091.png)

4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide" is a chemical entity that has not been directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated for various applications, including as RET kinase inhibitors for cancer therapy and in the synthesis of other heterocyclic compounds .

Synthesis Analysis

The synthesis of related benzamide derivatives has been reported using different catalysts and conditions. For instance, the synthesis of N-(4-methylbenzyl)benzamide was achieved using CuI as a catalyst, indicating that transition metal catalysis might be a viable route for the synthesis of similar compounds . Additionally, the synthesis of 1-alkoxy-1,3-dihydrobenzimidazol-2-ones was performed through the cyclization of N-chloro-N-alkoxyureas, suggesting that similar methodologies could potentially be adapted for the synthesis of "4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide" .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction, which provides detailed information about the crystal lattice and intermolecular interactions such as hydrogen bonds and weak C-H...π interactions . These techniques could be applied to determine the molecular structure of "4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide" and to predict its crystal morphology using geometrical modelling .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be inferred from the studies on similar compounds. For example, the presence of a chloro substituent on the benzamide ring, as seen in the RET kinase inhibitors, suggests potential reactivity in substitution reactions that could be exploited for further chemical modifications . The cyclization reactions used to synthesize benzoxazine and benzimidazolone derivatives also provide insight into the potential cyclization pathways that might be relevant for the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives have been characterized using various analytical techniques. Fourier transform IR, NMR, and high-resolution mass spectrometry have been employed to identify functional groups and confirm the structure of these compounds . Optical properties such as transmittance, optical band gap, and UV cutoff wavelength were determined through linear optical spectroscopy, and these methods could be used to characterize the optical properties of "4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide" . Additionally, dielectric measurements and mechanical strength assessments provide information on the electrical and mechanical properties of the crystals, which could be relevant for potential applications in piezoelectric materials .

Scientific Research Applications

Anticancer Applications

- Synthesis and Characterization for Anticancer Evaluation : Compounds related to benzimidazole derivatives have been synthesized and characterized, with some showing significant anticancer activity against breast cancer cell lines. The study emphasizes the potential of these compounds in anticancer drug development (Salahuddin et al., 2014).

- Pro-apoptotic Indapamide Derivatives : Derivatives of indapamide, a compound structurally related to benzimidazoles, have been synthesized and shown to exhibit pro-apoptotic activity, highlighting their potential as anticancer agents (Ö. Yılmaz et al., 2015).

Antimicrobial Applications

- Synthesis and Antimicrobial Activity : Novel 2-substituted-1H-benzimidazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Khaled R. A. Abdellatif et al., 2013).

Corrosion Inhibition

- Theoretical Study on Corrosion Inhibitors : Benzimidazole and its derivatives have been theoretically studied for their potential activity as corrosion inhibitors, offering insights into their application in protecting metals against corrosion (I. Obot & N. Obi-Egbedi, 2010).

Agricultural Applications

- Nanoparticles for Sustained Release of Fungicides : Solid lipid nanoparticles and polymeric nanocapsules encapsulating carbendazim (a benzimidazole derivative) have been developed for sustained release in agricultural applications, showing promise in enhancing the efficiency and safety of fungicide delivery (E. Campos et al., 2015).

Analytical Applications

- Dispersive Liquid-Liquid Microextraction Method : A method involving dispersive liquid-liquid microextraction combined with high-performance liquid chromatography has been developed for determining carbendazim (methyl benzimidazole-2-ylcarbamate) in environmental samples, highlighting the analytical applications of benzimidazole derivatives (Qiuhua Wu et al., 2009).

properties

IUPAC Name |

4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-20-14-5-3-2-4-13(14)19-15(20)10-18-16(21)11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGHSSWXMLGDMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2506010.png)

![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)

![4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2506017.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2506023.png)

![Ethyl 4-[(4-chlorobenzyl)oxy]benzoate](/img/structure/B2506024.png)

![6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2506028.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide](/img/structure/B2506031.png)